[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
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Overview
Description
[2-(6’-Cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6’-Cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves multiple steps. The starting materials typically include indolizine derivatives and dioxolane compounds. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(6’-Cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7’-Methyl-5’-oxo-3’,5’-dihydro-2’H-spiro[1,3-dioxolane-2,1’-indolizine]-6’-carbonitrile
- [6-Methyl-5-oxospiro[bicyclo[2.2.2]oct2ene-7,2’-[1,3]dioxolane]-6-yl](https://www.sigmaaldrich.com/US/en/product/aldrich/t239771)
Uniqueness
Compared to similar compounds, [2-(6’-Cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate stands out due to its unique spiro structure and the presence of multiple functional groups. These features contribute to its versatility and potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C29H33N3O9S |
---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
[2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C29H33N3O9S/c1-4-28(27(35)38-5-2,22-17-24-29(39-15-16-40-29)12-14-31(24)25(33)21(22)18-30)41-26(34)23-7-6-13-32(23)42(36,37)20-10-8-19(3)9-11-20/h8-11,17,23H,4-7,12-16H2,1-3H3 |
InChI Key |
AMRJRUZWECXLRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N)(C(=O)OCC)OC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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